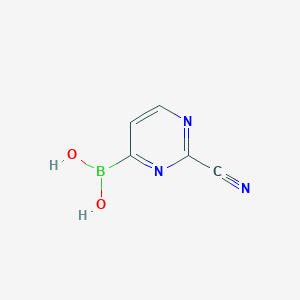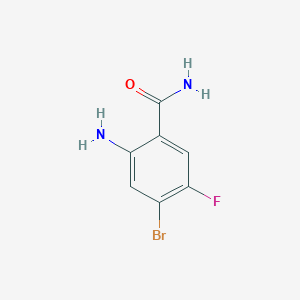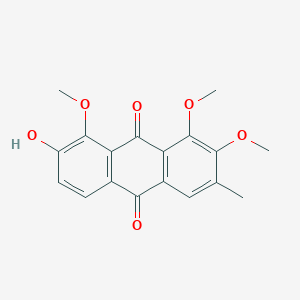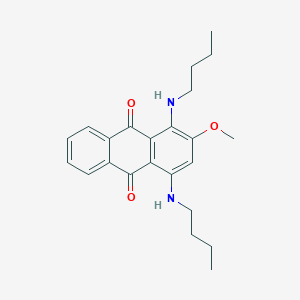
2,3,5,6-Tetrafluoro-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4,4’-bipyridine is an organic compound with the molecular formula C10H4F4N2. It is a derivative of bipyridine, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4,4’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the homocoupling of 2,3,5,6-tetrafluoropyridine using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2,3,5,6-Tetrafluoro-4,4’-bipyridine often employs large-scale catalytic processes. These methods utilize palladium or nickel catalysts to facilitate the coupling reactions. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrafluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, piperazine, and malononitrile are commonly used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 4-substituted 2,3,5,6-tetrafluoropyridine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4,4’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4,4’-bipyridine involves its ability to form strong coordination bonds with metal ions. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it an excellent ligand for metal complexes. These complexes can interact with various molecular targets and pathways, leading to diverse chemical and biological effects .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of 2,3,5,6-Tetrafluoro-4,4’-bipyridine.
4,4’-Bipyridine: The non-fluorinated parent compound, used widely in coordination chemistry.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: Another fluorinated derivative with similar reactivity.
Uniqueness: 2,3,5,6-Tetrafluoro-4,4’-bipyridine stands out due to its enhanced electron-withdrawing properties, which make it a more effective ligand in coordination chemistry compared to its non-fluorinated counterparts. This unique property allows for the formation of more stable and reactive metal complexes, expanding its utility in various applications .
Propriétés
Formule moléculaire |
C10H4F4N2 |
|---|---|
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H4F4N2/c11-7-6(5-1-3-15-4-2-5)8(12)10(14)16-9(7)13/h1-4H |
Clé InChI |
GNBVZZQTHNGCIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(C(=NC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


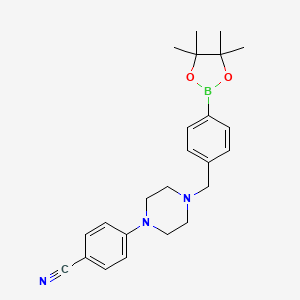
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)

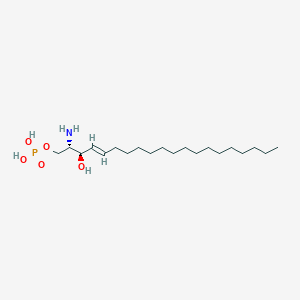
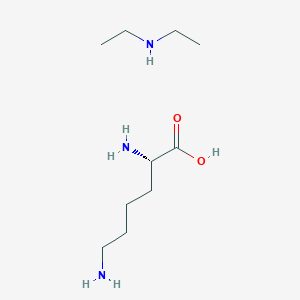
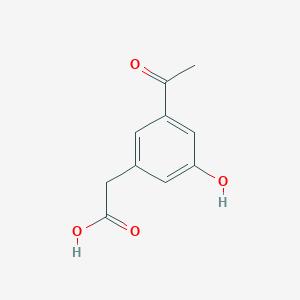

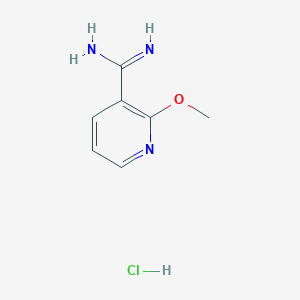
![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
